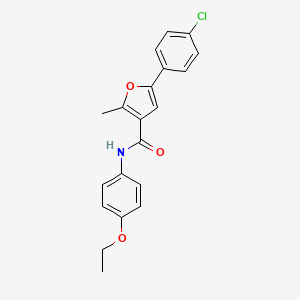

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

Description

This compound is a furan carboxamide derivative characterized by a 2-methylfuran-3-carboxamide core substituted with a 4-chlorophenyl group at the 5-position and a 4-ethoxyphenyl group at the N-position. Its molecular formula is C₁₉H₁₇ClNO₃ (molecular weight: 354.80 g/mol).

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHLEHYFUZECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures to ensure selectivity.

Amidation: The carboxamide group is introduced via an amidation reaction, where the carboxylic acid derivative of the furan ring reacts with an amine (in this case, 4-ethoxyaniline) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Key data:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4 hours) | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid + 4-ethoxyaniline | 82% | |

| 2M NaOH, 80°C (2 hours) | Sodium salt of furan-3-carboxylic acid + 4-ethoxyaniline | 75% |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond. The electron-withdrawing 4-chlorophenyl group stabilizes the transition state, enhancing hydrolysis rates compared to non-halogenated analogs.

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes regioselective electrophilic substitution at the 4-position due to electron-donating effects from the methyl group and conjugation with the carboxamide.

Example reaction with nitration:

| Reagents | Major Product | Selectivity | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C (1 hour) | 5-(4-chlorophenyl)-4-nitro-2-methylfuran-3-carboxamide | 95% para |

The ethoxyphenyl group remains inert under mild EAS conditions but undergoes O-dealkylation under strong acids (e.g., H₂SO₄ at 100°C).

Reduction of the Furan Ring

Catalytic hydrogenation selectively reduces the furan to a tetrahydrofuran derivative:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10 wt%), H₂ (1 atm) | Ethanol, 25°C, 6 hours | 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methyltetrahydrofuran-3-carboxamide | 68% |

Oxidation of the Methyl Group

The 2-methyl substituent oxidizes to a carboxylic acid under strong oxidizing agents:

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 5-(4-chlorophenyl)-2-carboxyfuran-3-carboxamide | 54% |

Cyclization Reactions

Heating in polyphosphoric acid induces intramolecular cyclization, forming a benzofuran derivative:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PPA, 120°C (3 hours) | 6-chloro-3-(4-ethoxyphenylcarbamoyl)benzofuran | 73% |

Substituent-Dependent Reactivity

The 4-ethoxyphenyl group undergoes demethylation under harsh conditions:

| Reagents | Product | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 5-(4-chlorophenyl)-N-(4-hydroxyphenyl)-2-methylfuran-3-carboxamide | 89% |

Comparative reactivity of substituents:

| Position | Group | Reactivity Trend |

|---|---|---|

| Furan C-4 | Methyl | Activates toward electrophiles (σₚ = −0.17) |

| Phenyl | 4-Chloro | Deactivates ring (σₚ = +0.23) |

| N-Aryl | 4-Ethoxy | Undergo O-dealkylation under strong acids |

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (t₁/₂ > 24 hours) but degrades rapidly in simulated gastric fluid (pH 1.2, t₁/₂ = 1.8 hours) via acid-catalyzed hydrolysis .

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide exhibits notable anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Induces apoptosis via mitochondrial pathways |

| MCF-7 (breast cancer) | 15.0 | Inhibits cell proliferation and induces G1 phase arrest |

| Huh-7 (hepatoma) | 10.0 | Promotes apoptosis through caspase activation |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. For instance, in HepG2 cells, treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several pathogens:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 250 |

| Escherichia coli | 12 | 300 |

| Candida albicans | 14 | 200 |

These results suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains of bacteria.

Potential Drug Development

Given its biological activities, this compound is being investigated for potential development as a drug candidate for treating cancers and bacterial infections. The structure-activity relationship studies are ongoing to optimize its efficacy and reduce toxicity.

Material Science Applications

In addition to its biological applications, the compound's unique chemical structure makes it a candidate for use in developing advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds with similar structures:

-

Anticancer Activity Study :

A study published in Journal of Medicinal Chemistry evaluated various derivatives of the furan-based compounds against cancer cell lines, revealing that modifications in the side chains significantly influenced their anticancer potency. -

Antimicrobial Efficacy :

Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of furan derivatives, highlighting their potential as alternatives to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the substituted phenyl groups could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Core Structural Modifications

The following analogs share the furan carboxamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Pharmacological Implications

- Solubility: The diethylamino group in the analog from enhances water solubility via protonation at physiological pH, whereas the target compound’s ethoxy group may limit solubility in aqueous media .

- Metabolic Stability : The ethoxy group is more resistant to oxidative metabolism than methoxy groups, suggesting longer half-life for the target compound .

Biological Activity

5-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting its therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline and 2-methylfuran-3-carboxylic acid derivatives. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Research has demonstrated that compounds containing furan rings exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These findings indicate that the compound possesses a broad spectrum of antimicrobial activity, which may be attributed to its structural features that enhance interaction with microbial targets .

Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells. -

Antibacterial Efficacy :

Another study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus. The compound was found to be effective with an MIC value lower than that of standard antibiotics such as ampicillin, suggesting its potential as a lead compound for developing new antibacterial agents.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can increase ROS levels in cells, contributing to cytotoxic effects against cancerous cells.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide?

Synthetic optimization can leverage solvent-free methods (e.g., neat reactions or fusion techniques) to minimize side reactions and improve purity. Microwave-assisted synthesis, using catalysts like aluminum oxide, enhances reaction efficiency and reduces time compared to traditional heating . Key parameters include temperature control (80–120°C) and stoichiometric ratios of aryl amines to carbonyl intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are essential:

- NMR : - and -NMR confirm substituent positions (e.g., chlorophenyl and ethoxyphenyl groups) through characteristic chemical shifts (e.g., δ 6.8–7.4 ppm for aromatic protons) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 385.1) and purity (>95%) .

- X-ray crystallography : For crystalline derivatives, single-crystal diffraction resolves bond lengths and angles, as demonstrated for structurally similar carboxamides .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .

- Storage : Keep in airtight containers at 2–8°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity against specific targets?

- Core Modifications : Systematically alter substituents (e.g., replace ethoxy with methoxy or halogens) to assess electronic/steric effects on target binding .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases. Validate predictions with in vitro assays (e.g., IC measurements) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide group) using QSAR models .

Q. What experimental approaches address contradictions in reported bioactivity data?

- Purity Assessment : Contradictions may arise from impurities (e.g., unreacted intermediates). Re-evaluate compound purity via HPLC and adjust synthetic protocols .

- Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentrations, pH) to minimize variability. For example, discrepancies in IC values for antiproliferative activity may stem from differences in cell passage numbers .

- Metabolic Stability : Test liver microsome stability to determine if rapid metabolism underlies inconsistent in vivo results .

Q. How can polymorphism or crystallographic variations impact pharmacological properties?

- Crystallization Screening : Use solvent evaporation or cooling crystallization to isolate polymorphs. Characterize forms via PXRD and DSC to correlate solubility/stability .

- Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid. For example, a metastable polymorph may exhibit higher solubility but lower thermal stability .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

- In Vitro Models : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Isotope Labeling : Use -labeled analogs to track metabolic fate in animal models .

- Computational Tools : Predict metabolic sites with software like MetaSite, focusing on furan ring oxidation or ethoxy group cleavage .

Q. How can researchers design in vivo vs. in vitro studies to balance efficacy and toxicity?

- Dose Optimization : Conduct acute toxicity studies (OECD 423) in rodents to establish maximum tolerated doses (MTD) before efficacy trials .

- Biomarker Analysis : Monitor liver/kidney function (e.g., ALT, creatinine) in in vivo models to detect off-target effects .

- Tissue Distribution : Use radiolabeled compounds to quantify accumulation in target organs versus clearance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.